molecular formula C20H14Cl2N2OS B14240080 4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 537692-98-1

4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14240080
CAS No.: 537692-98-1
M. Wt: 401.3 g/mol
InChI Key: KZRYEACFTRQQPR-UHFFFAOYSA-N
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Description

4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a dichlorophenyl group, which can enhance its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The dichlorophenyl group is then introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride. The final step involves the formation of the cyclohexa-2,5-dien-1-one moiety through a condensation reaction with a suitable dienone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The dichlorophenyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.

    Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different core structures.

Uniqueness

4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a benzothiazole core and a dichlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

CAS No.

537692-98-1

Molecular Formula

C20H14Cl2N2OS

Molecular Weight

401.3 g/mol

IUPAC Name

4-[6-[(3,4-dichlorophenyl)methylamino]-1,3-benzothiazol-2-yl]phenol

InChI

InChI=1S/C20H14Cl2N2OS/c21-16-7-1-12(9-17(16)22)11-23-14-4-8-18-19(10-14)26-20(24-18)13-2-5-15(25)6-3-13/h1-10,23,25H,11H2

InChI Key

KZRYEACFTRQQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)NCC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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